molecular formula C14H23N B13756644 2,2,5,9-Tetramethyl-4,8-decadienenitrile CAS No. 58260-78-9

2,2,5,9-Tetramethyl-4,8-decadienenitrile

Katalognummer: B13756644
CAS-Nummer: 58260-78-9
Molekulargewicht: 205.34 g/mol
InChI-Schlüssel: NFMTVOFPAPETFY-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,5,9-Tetramethyl-4,8-decadienenitrile is an organic compound with the molecular formula C14H23N It is characterized by its unique structure, which includes multiple methyl groups and a nitrile functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,9-Tetramethyl-4,8-decadienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with methylating agents in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Organic solvents such as dichloromethane or toluene.

    Catalysts: Bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,5,9-Tetramethyl-4,8-decadienenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2,2,5,9-Tetramethyl-4,8-decadienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,5,9-Tetramethyl-4,8-decadienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,5,9-Tetramethyl-4,8-decadienal
  • 2,2,5,9-Tetramethyl-4,8-decadienol
  • 2,2,5,9-Tetramethyl-4,8-decadienoic acid

Uniqueness

2,2,5,9-Tetramethyl-4,8-decadienenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity compared to its aldehyde, alcohol, and acid analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

Eigenschaften

CAS-Nummer

58260-78-9

Molekularformel

C14H23N

Molekulargewicht

205.34 g/mol

IUPAC-Name

(4E)-2,2,5,9-tetramethyldeca-4,8-dienenitrile

InChI

InChI=1S/C14H23N/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9H,6,8,10H2,1-5H3/b13-9+

InChI-Schlüssel

NFMTVOFPAPETFY-UKTHLTGXSA-N

Isomerische SMILES

CC(=CCC/C(=C/CC(C)(C)C#N)/C)C

Kanonische SMILES

CC(=CCCC(=CCC(C)(C)C#N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.